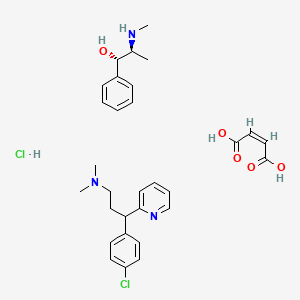

Chlorphen mal pseudoeph hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H39Cl2N3O5 |

|---|---|

Molecular Weight |

592.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C16H19ClN2.C10H15NO.C4H4O4.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-8(11-2)10(12)9-6-4-3-5-7-9;5-3(6)1-2-4(7)8;/h3-9,11,15H,10,12H2,1-2H3;3-8,10-12H,1-2H3;1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t;8-,10+;;/m.0../s1 |

InChI Key |

QFGVBHGRRFWSAK-PHIUOYKLSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl |

Origin of Product |

United States |

Evolution of Analytical Approaches for Complex Pharmaceutical Formulations

The analytical landscape for quantifying Chlorpheniramine (B86927) Maleate (B1232345) and Pseudoephedrine Hydrochloride in combined formulations has evolved significantly, moving from classical spectrophotometric methods to more sophisticated and sensitive separation techniques. nih.govjrespharm.com

Initially, UV-Vis spectrophotometry was a common approach due to its simplicity and cost-effectiveness. ijbio.com However, a primary challenge with this method is spectral interference, where the absorbance spectra of the individual compounds overlap, making distinct quantification difficult. ijpsonline.comjneonatalsurg.com To overcome this, derivative spectrophotometry was developed. This technique uses the first or second derivatives of the absorbance spectra to resolve overlapping peaks, allowing for the simultaneous determination of both compounds without prior separation. nih.govijpsonline.com For example, one method utilized the first derivative amplitudes at 264 nm and 278.2 nm to quantify pseudoephedrine and chlorpheniramine, respectively, in the presence of other compounds. ijpsonline.com

The advent of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), marked a paradigm shift in pharmaceutical analysis. researchgate.netijpsjournal.com HPLC offers superior specificity and efficiency by physically separating the components of a mixture before their detection and quantification. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for this combination, utilizing a non-polar stationary phase (like C18 or C8) and a polar mobile phase. acgpubs.orgijpsjournal.com This approach allows for the effective separation of chlorpheniramine and pseudoephedrine from each other and from potential excipients or degradation products. acgpubs.org

More recent advancements have seen the rise of Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the column to achieve faster analysis times and greater resolution. nih.gov Furthermore, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, making it possible to determine plasma concentrations of both drugs in pharmacokinetic studies. sci-hub.se Other techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) have also been applied for the analysis of these compounds, often in combination with other APIs. researchgate.netscirp.org

Table 1: Comparison of Analytical Methodologies for Chlorpheniramine & Pseudoephedrine Analysis

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| UV-Vis Spectrophotometry | Measures absorbance of UV-Vis light. ijbio.com | Simple, rapid, economical. ijpsonline.com | Prone to spectral overlap and interference from other substances. ijpsonline.comjneonatalsurg.com |

| Derivative Spectrophotometry | Uses the first or second derivative of the absorbance spectrum to resolve overlapping peaks. nih.gov | Enhances resolution of co-formulated drugs without separation. ijpsonline.com | Can increase signal-to-noise ratio, potentially affecting sensitivity. ijnrd.org |

| High-Performance Liquid Chromatography (HPLC) | Physical separation of components on a column followed by UV or other detection. researchgate.net | High specificity, accuracy, and precision; can separate multiple components simultaneously. researchgate.netacgpubs.org | More complex, time-consuming, and expensive than spectrophotometry. ijbio.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates components via LC, followed by mass analysis for identification and quantification. sci-hub.se | Extremely high sensitivity and specificity; ideal for biological samples. sci-hub.se | High cost and complexity of instrumentation. |

Methodological Imperatives in Pharmaceutical Quality Control and Research

Chromatographic Techniques for Multi-Analyte Resolution

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of multi-component drug products. researchgate.net It offers the necessary resolving power to separate individual active pharmaceutical ingredients (APIs) from each other and from any potential interfering excipients present in the formulation.

HPLC methods are widely employed for the simultaneous determination of chlorpheniramine maleate and pseudoephedrine hydrochloride due to their ability to separate moderately polar to less polar compounds. researchgate.net These systems are integral to quality control in the pharmaceutical industry.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC utilized for the simultaneous analysis of chlorpheniramine maleate and pseudoephedrine hydrochloride. researchgate.net This technique typically employs a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of the analytes.

Several studies have detailed the development and validation of RP-HPLC methods for quantifying these compounds in various combinations with other drugs, such as paracetamol, dextromethorphan (B48470) hydrobromide, and ibuprofen. acgpubs.orgnih.govresearchgate.netsjpas.com For instance, a method for the simultaneous determination of ibuprofen, pseudoephedrine hydrochloride, and chlorpheniramine maleate in a syrup formulation was developed using a C18 column with a gradient mobile phase. acgpubs.org Another study successfully separated chlorpheniramine maleate, dextromethorphan hydrobromide, and pseudoephedrine hydrochloride in a syrup using a C18 column and a mobile phase consisting of sodium perchlorate (B79767) in a mixture of acetonitrile (B52724), methanol (B129727), and water. sjpas.com

The selection of the stationary phase is critical for achieving optimal separation. While C18 columns are frequently used, other stationary phases like porous graphitized carbon have also been successfully employed to resolve paracetamol, pseudoephedrine hydrochloride, and chlorpheniramine maleate. oup.comnih.gov The choice of mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), pH, and buffer system, is meticulously optimized to achieve the desired retention times and resolution between the peaks. acgpubs.orgnih.gov

Table 1: Examples of RP-HPLC Methods for the Analysis of Chlorpheniramine Maleate and Pseudoephedrine HCl

| Analytes | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Ibuprofen, Pseudoephedrine HCl, Chlorpheniramine Maleate | GL Sciences Inertsil ODS4 (250 mm × 4.6 mm, 5 µm) | Timed gradient with a mixture of buffer and organic solvent | 214 nm | acgpubs.org |

| Paracetamol, Pseudoephedrine HCl, Chlorpheniramine Maleate | Porous graphitized carbon (125 × 2.1 mm, 5 µm) | 5.0 mM ammonium (B1175870) acetate-acetonitrile (35 + 65, v/v) | 220 nm | oup.comnih.gov |

| Chlorpheniramine Maleate, Dextromethorphan HBr, Pseudoephedrine HCl | Chromegabond WR C18 (30 cm × 3.9 mm, 5 µm) | 2 gm of sodium perchlorate in (200 mL acetonitrile + 500 mL methanol + 300 mL Water+ 2 ml triethylamine) | 262 nm | sjpas.com |

| Paracetamol, Pseudoephedrine HBr, Dextromethorphan HBr, Chlorpheniramine Maleate | Silica (B1680970) column (125 × 4.6 mm, 5 μm) | Methanol/ammonium dihydrogen phosphate (B84403) buffer (90:10, v/v) | 220 nm | nih.gov |

A crucial aspect of pharmaceutical analysis is the development of stability-indicating assay methods (SIAMs). These methods are designed to separate the active pharmaceutical ingredients from their potential degradation products, which may form under various stress conditions such as heat, light, humidity, and acid/base hydrolysis.

Several stability-indicating HPLC methods have been developed for the simultaneous determination of chlorpheniramine maleate and pseudoephedrine hydrochloride in the presence of other compounds. For example, a simple, rapid, and stability-indicating HPLC method was developed for the quantification of paracetamol, pseudoephedrine hydrochloride, and chlorpheniramine maleate. oup.comnih.govresearchgate.net This method demonstrated selectivity by successfully separating the main compounds from their degradation products generated during accelerated stability studies. oup.comnih.gov Similarly, a stability-indicating HPLC method for a syrup formulation containing ibuprofen, pseudoephedrine hydrochloride, and chlorpheniramine maleate proved the stability of the samples at room temperature over 55 hours. acgpubs.org The development of such methods is essential for ensuring the quality, safety, and efficacy of pharmaceutical products throughout their shelf life.

In recent years, there has been a significant push towards developing more environmentally friendly analytical methods, a concept known as green analytical chemistry (GAC). researchgate.net Traditional HPLC methods often consume large volumes of toxic organic solvents like acetonitrile and methanol, leading to the generation of hazardous waste. researchgate.net

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances. researchgate.net In the context of HPLC, this can be achieved through various strategies, including:

Solvent Substitution: Replacing toxic solvents with greener alternatives such as ethanol. rsc.orgakjournals.com Ethanol is a biodegradable and less toxic solvent that can be a suitable replacement for acetonitrile and methanol in some RP-HPLC applications. akjournals.com

Reduction of Solvent Consumption: Employing shorter columns with smaller particle sizes, using monolithic columns, or optimizing flow rates can significantly reduce the amount of mobile phase used per analysis. researchgate.net

Energy Efficiency: Optimizing column temperature can sometimes lead to more efficient separations and reduced energy consumption. mdpi.com

The integration of Quality by Design (QbD) principles with green chemistry concepts has been shown to be effective in developing robust and environmentally friendly HPLC methods. rsc.org This approach involves a systematic process of risk assessment and experimental design to identify and control critical method parameters, ultimately leading to a more efficient and sustainable analytical procedure. rsc.org

The integration of a photodiode array (PDA) detector with an HPLC system provides significant advantages for the analysis of multi-component formulations. A PDA detector can acquire the entire UV-Vis spectrum of the eluting compounds simultaneously, offering several benefits:

Peak Purity Analysis: PDA detectors can be used to assess the purity of a chromatographic peak by comparing the spectra across the peak. This is crucial for ensuring that the peak corresponds to a single compound and is not co-eluted with any impurities or degradation products. acgpubs.org

Compound Identification: The acquired spectrum can be compared to a library of known spectra for compound identification.

Optimal Wavelength Selection: It allows for the selection of the most appropriate wavelength for the quantification of each analyte, maximizing sensitivity and minimizing interference. innovareacademics.in

Several HPLC-PDA methods have been developed for the simultaneous determination of chlorpheniramine maleate, pseudoephedrine hydrochloride, and other active ingredients. acgpubs.orgistanbul.edu.trtandfonline.com For example, a method was developed for the simultaneous determination of chlorpheniramine maleate, pseudoephedrine hydrochloride, oxolamine (B1678060) citrate, and paracetamol, where the PDA detector was used to monitor each analyte at its specific maximum absorption wavelength. acgpubs.org

For the analysis of complex mixtures, particularly in biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard. scielo.br This technique couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer.

LC-MS/MS methods have been developed for the simultaneous determination of chlorpheniramine and pseudoephedrine in human plasma. sci-hub.seresearchgate.net These methods typically involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode. sci-hub.seresearchgate.netnih.gov

The high sensitivity of LC-MS/MS allows for the quantification of low concentrations of the analytes, which is essential for pharmacokinetic studies. sci-hub.sedntb.gov.ua For instance, a validated LC-MS/MS method was successfully applied to a pharmacokinetic study in healthy volunteers who had received a formulation containing chlorpheniramine maleate and pseudoephedrine hydrochloride. sci-hub.se

Table 2: Comparison of Detection Techniques in HPLC for the Analysis of Chlorpheniramine and Pseudoephedrine

| Detection Technique | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| UV-Vis | Robust, relatively inexpensive, widely available. acgpubs.org | Lower sensitivity and selectivity compared to MS. | Routine quality control of pharmaceutical formulations. acgpubs.org |

| PDA | Provides spectral information for peak purity analysis and compound identification. Allows for optimal wavelength selection for each analyte. acgpubs.org | More expensive than a standard UV-Vis detector. | Method development, stability studies, analysis of multi-component formulations. acgpubs.orginnovareacademics.in |

| MS/MS | High sensitivity and selectivity, allowing for analysis in complex matrices. Provides structural information. sci-hub.se | High cost of instrumentation, requires specialized expertise. | Bioanalytical studies (e.g., pharmacokinetics), trace analysis. sci-hub.seresearchgate.net |

Thin-Layer Chromatography (TLC) and Densitometric Analysis

Thin-Layer Chromatography (TLC) coupled with densitometric analysis offers a simple, rapid, and cost-effective method for the simultaneous determination of chlorpheniramine maleate and pseudoephedrine hydrochloride in multi-component pharmaceutical preparations. researchgate.netakjournals.comresearchgate.net This technique relies on the differential migration of the compounds on a stationary phase, allowing for their effective separation. researchgate.net

In a typical application, the separation is performed on silica gel 60 F254 aluminum sheets. researchgate.netakjournals.comresearchgate.net A developing system, or mobile phase, is crucial for achieving clear separation. One effective mobile phase consists of a mixture of ethanol, chloroform, and ammonia (B1221849) in a specific ratio (e.g., 1:7:0.4 by volume). researchgate.net Another reported system for a ternary mixture including paracetamol uses methanol, toluene, and acetic acid (44:16:1, v/v). akjournals.com After development, the plates are scanned densitometrically at a specific wavelength, often 254 nm or 262 nm, to quantify the separated components. akjournals.comresearchgate.net

The method is validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. akjournals.comresearchgate.net Validation parameters include linearity, precision, accuracy, and specificity. researchgate.netakjournals.com Studies have demonstrated successful quantification over specific concentration ranges for each compound, such as 0.1–6 µ g/band for chlorpheniramine maleate and 0.5–10 µ g/band for pseudoephedrine HCl. researchgate.net The Rf values, which represent the ratio of the distance traveled by the compound to the distance traveled by the solvent front, are critical for identification. For instance, in one study, the Rf values for chlorpheniramine maleate and pseudoephedrine HCl were found to be 0.1 ± 0.01 and 0.71 ± 0.02, respectively. akjournals.com

The primary advantages of the TLC-densitometric method are its simplicity, the ability to run multiple samples simultaneously, and the low consumption of mobile phase, which reduces analysis time and cost. cu.edu.eg

Table 1: TLC-Densitometric Analysis Parameters

| Parameter | Details | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates | researchgate.netakjournals.comresearchgate.net |

| Mobile Phase Examples | Ethanol:Chloroform:Ammonia (1:7:0.4, v/v) | researchgate.net |

| Methanol:Toluene:Acetic Acid (44:16:1, v/v) | akjournals.com | |

| Ethyl acetate:Methanol:Ammonia (8:2:0.8, v/v) | researchgate.net | |

| Detection Wavelength | 254 nm, 262 nm | akjournals.comresearchgate.net |

| Concentration Ranges (µ g/band ) | Chlorpheniramine Maleate: 0.1–6, 1-30 | researchgate.netresearchgate.net |

| Pseudoephedrine HCl: 0.5–10, 10-35 | researchgate.netresearchgate.net |

| Validation | Performed according to ICH guidelines | akjournals.comresearchgate.net |

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and simultaneous determination of chlorpheniramine maleate and pseudoephedrine hydrochloride, often in combination with other active ingredients. researchgate.netnih.gov This method offers high efficiency, rapid analysis times, and minimal solvent consumption. nih.gov

The separation in CE is achieved based on the differential migration of charged analytes in an electrolyte solution, known as the running buffer, under the influence of a high voltage electric field. researchgate.netnih.gov For the analysis of a ternary mixture containing paracetamol, pseudoephedrine HCl, and chlorpheniramine maleate, an electrophoretic separation was successfully achieved using a 20 mM phosphate buffer at a pH of 6.5, with an applied voltage of 20 kV. researchgate.netakjournals.com

In another application for a four-component cold medicine, a combination of flow injection and capillary zone electrophoresis was utilized. nih.gov The separation was performed on an unmodified fused-silica capillary with direct UV detection at 214 nm. nih.gov The optimized running buffer for this separation consisted of 75 mM sodium borate (B1201080) and 15% (v/v) acetonitrile at a pH of 9.30, with a low applied voltage of 1.0 kV. nih.gov This method achieved separation of all four analytes within a remarkable 4.5 minutes. nih.gov

The method's performance is validated for linearity, precision, and accuracy. researchgate.net Linearity has been demonstrated over concentration ranges of 0.8–20 µg/mL for chlorpheniramine maleate and 5–50 µg/mL for pseudoephedrine HCl. researchgate.netakjournals.com The repeatability, a measure of precision, has been reported with relative standard deviations (RSD) as low as 1.1% for chlorpheniramine and 1.8% for pseudoephedrine when evaluated by peak area. nih.gov

Table 2: Capillary Electrophoresis (CE) Method Parameters

| Parameter | Method 1 | Method 2 | Source |

|---|---|---|---|

| Analytes | Paracetamol, Pseudoephedrine HCl, Chlorpheniramine Maleate | Paracetamol, Pseudoephedrine HCl, Dextromethorphan HBr, Chlorpheniramine Maleate | researchgate.netnih.gov |

| Running Buffer | 20 mM Phosphate buffer (pH 6.5) | 75 mM Sodium Borate with 15% (v/v) Acetonitrile (pH 9.30) | researchgate.netnih.gov |

| Applied Voltage | 20 kV | 1.0 kV | researchgate.netnih.gov |

| Detection Wavelength | Not specified | 214 nm | researchgate.netnih.gov |

| Analysis Time | Not specified | 4.5 minutes | researchgate.netnih.gov |

| Linearity Range (µg/mL) | PSE: 5–50, CPM: 0.8–20 | PSE: 0.29 (LOD), CPM: 0.70 (LOD) | researchgate.netnih.gov |

Spectroscopic and Electroanalytical Techniques for Compound Determination

Derivative Spectrophotometric Approaches for Overlapping Spectra Resolution

The ultraviolet (UV) absorption spectra of chlorpheniramine maleate and pseudoephedrine hydrochloride significantly overlap in various solvents, making their simultaneous quantification by conventional spectrophotometry challenging. nih.govresearchgate.net Derivative spectrophotometry provides a powerful solution to this problem by calculating and plotting the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength. nih.govijpsonline.comnih.govbrieflands.com This technique enhances the resolution of overlapping bands, allowing for the accurate determination of individual components in a mixture. ijpsonline.com

The principle lies in the fact that at the wavelength corresponding to the maximum absorbance of one component, its first derivative is zero. This "zero-crossing" point can be used to measure the second component without interference. brieflands.com For instance, in a mixture of pseudoephedrine HCl and chlorpheniramine maleate, quantitation has been successfully achieved using first-derivative spectroscopy. nih.gov Similarly, for a three-component mixture also containing bromhexine, first derivative amplitudes at 264 nm, 278.2 nm, and 327 nm were utilized for simultaneous estimation. ijpsonline.com At 264 nm, the zero-crossing point of chlorpheniramine maleate, pseudoephedrine can be determined. ijpsonline.com

Second-derivative spectrophotometry has also been employed, for example, in the analysis of a chewable pediatric tablet containing pseudoephedrine hydrochloride, chlorpheniramine maleate, and dextromethorphan hydrobromide. nih.gov The method demonstrated a sensitivity of 7.5 micrograms/mL for pseudoephedrine hydrochloride and 1.0 micrograms/mL for chlorpheniramine maleate. researchgate.netnih.gov Even fourth-order derivative spectra have been used to find suitable wavelengths for quantification in complex mixtures. brieflands.com These derivative methods are valued for being simple, rapid, and reliable, often eliminating the need for prior separation steps. nih.govbrieflands.com

Chemometric Methods in Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., Classical Least Squares)

Chemometric-assisted spectrophotometry has become an indispensable tool for analyzing complex pharmaceutical mixtures with severely overlapping spectra, such as those containing chlorpheniramine maleate and pseudoephedrine hydrochloride. nih.govindexcopernicus.com These multivariate calibration methods, including Classical Least Squares (CLS), Principal Component Regression (PCR), and Partial Least Squares (PLS), utilize the full spectral information from the UV-Vis absorption spectra to resolve and quantify the individual components. nih.govindexcopernicus.cominnovareacademics.in

The Classical Least Squares (CLS) method, a type of multivariate calibration, has been successfully applied to the simultaneous determination of paracetamol, phenylpropanolamine HCl, and chlorpheniramine maleate. researchgate.net This approach involves building a calibration model from the spectra of standard solutions of the pure components. researchgate.net Another powerful technique is mean centering of ratio spectra (MCR), which improves the signal-to-noise ratio by eliminating the need for derivative steps. nih.gov

In one comparative study, MCR and inverse least squares were used to resolve a five-component mixture including chlorpheniramine maleate and pseudoephedrine hydrochloride. nih.gov The absorption spectra were measured in the range of 220–280 nm, and the methods demonstrated excellent linearity over the concentration ranges of 0–45.0 µg/mL for chlorpheniramine maleate and 0–100.0 µg/mL for pseudoephedrine hydrochloride. nih.gov The mean recoveries for these methods were between 99.9% and 101.3%. nih.gov

Chemometric methods like PLS and PCR have also been developed to quantify these drugs in mixtures by analyzing the UV absorption spectra across a range of wavelengths (e.g., 210–320 nm) at specific intervals. indexcopernicus.com These techniques offer a rapid, low-cost, and effective alternative to chromatographic methods for quality control analysis. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Combined with Chemometrics

Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with chemometric techniques, presents a rapid, non-destructive, and powerful analytical tool for the quality control of pharmaceutical products containing chlorpheniramine maleate and pseudoephedrine hydrochloride. researchgate.netnih.govkemdikbud.go.id This approach avoids the use of solvents and complex sample preparation, making it an environmentally friendly or "green" analytical method. kemdikbud.go.id

The combination of FTIR with chemometrics, such as Partial Least Squares Regression (PLSR), allows for the quantitative analysis of active pharmaceutical ingredients (APIs) in complex matrices. nih.govkemdikbud.go.id For instance, a non-destructive analysis of chlorpheniramine maleate tablets and granules was conducted using Attenuated Total Reflectance (ATR)-FTIR spectroscopy and PLSR. nih.gov An optimal PLSR model was developed using pretreated spectral data, which showed a high correlation between the reference values and the model's predicted values. nih.gov

Several studies have highlighted the use of FTIR for the simultaneous quantification of multiple components in pharmaceutical formulations. researchgate.net Chemometric models are built using the spectral data of calibration samples and then used to predict the concentrations of the components in unknown samples. nih.gov This methodology has been successfully applied to the analysis of various drugs, demonstrating its potential as an alternative to more time-consuming techniques like HPLC. kemdikbud.go.id The speed and simplicity of FTIR-chemometric methods make them highly suitable for routine quality control and process analytical technology (PAT) applications in the pharmaceutical industry. nih.govkemdikbud.go.id

Potentiometric Methods Utilizing Nanomaterial-Based Sensors

Potentiometric methods employing ion-selective electrodes (ISEs) offer a rapid, sensitive, and cost-effective approach for the determination of chlorpheniramine maleate and pseudoephedrine hydrochloride. nih.govnih.gov The development of nanomaterial-based sensors has further enhanced the performance of these methods. nih.govnih.govresearchgate.net

In one study, sensors were constructed using phosphotungstic acid (PTA), β-cyclodextrin (β-CD), and β-cyclodextrin-conjugated Fe₃O₄ magnetic nanoparticles for the determination of both chlorpheniramine maleate and pseudoephedrine HCl. nih.govnih.gov These sensors were characterized by their wide working pH range, long lifespan, and fast response times. nih.govresearchgate.net They demonstrated excellent selectivity for the target analytes in the presence of common pharmaceutical excipients and interfering ions found in biological fluids. nih.govnih.govresearchgate.net

Another type of sensor utilizes a PVC membrane incorporating a pseudoephedrine–phosphotungstate ion pair complex. researchgate.net This sensor showed a Nernstian response over a wide concentration range (1.0 × 10⁻¹ to 1.0 × 10⁻⁵ mol L⁻¹) with a slope of 56.2 ± 0.5 mV per decade. researchgate.net The results obtained with these advanced potentiometric sensors showed no significant difference in accuracy and precision when compared to established reference methods, highlighting their suitability for routine analysis in pharmaceutical quality control. nih.govnih.gov

Table 3: Characteristics of Nanomaterial-Based Potentiometric Sensors

| Sensor Type | Modifier | Target Analyte(s) | Linear Range (mol L⁻¹) | Key Findings | Source |

|---|---|---|---|---|---|

| PVC Membrane | β-cyclodextrin-conjugated Fe₃O₄ MNPs | CPM & PSE | Not specified | Higher selectivity than classical sensors | nih.govnih.gov |

| PVC Membrane | Phosphotungstic Acid (PTA) | CPM & PSE | Not specified | Good response and selectivity | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation and quantitative analysis of active pharmaceutical ingredients. While its application for the simultaneous quantification of chlorpheniramine maleate and pseudoephedrine hydrochloride in a single run is not widely documented, ¹H NMR and ¹³C NMR spectroscopy are extensively used for the individual characterization and assay of each compound.

For chlorpheniramine maleate, ¹H NMR spectroscopy has been successfully applied to its determination in commercial tablets and injections. nih.govcore.ac.uk The method provides a high degree of specificity, allowing for unambiguous identification and quantification without interference from excipients. Similarly, quantitative ¹H NMR (qHNMR) has been used to analyze multi-component tablets containing chlorpheniramine maleate, demonstrating its utility in complex mixtures. pku.edu.cn

For pseudoephedrine hydrochloride, ¹H NMR spectroscopy offers a simple, specific, and accurate method for its quantitative determination in tablets and in the presence of its diastereomer, ephedrine (B3423809). oup.comnih.gov The calculations for quantification are typically based on the integrals of the C-CH₃ protons, using an internal standard such as acetamide (B32628) for accuracy. nih.gov This technique can distinguish between pseudoephedrine, ephedrine, and other related compounds. magritek.com Advanced solid-state NMR techniques, including ¹³C, ¹⁵N, and ³⁵Cl NMR, have also been employed for the in-depth characterization of pseudoephedrine HCl, providing detailed structural information through NMR crystallography. rsc.orgresearchgate.net

Principles of Analytical Method Validation in Pharmaceutical Research

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. For combined formulations of chlorpheniramine maleate and pseudoephedrine hydrochloride, validation is typically performed according to the International Conference on Harmonisation (ICH) guidelines. pku.edu.cnoup.com

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or placebo ingredients. oup.comthegoodscentscompany.com In the analysis of chlorpheniramine and pseudoephedrine, specificity is commonly demonstrated by comparing the chromatograms of the standard solution, sample solution, placebo, and blank. oup.comthegoodscentscompany.com

Methods are considered specific if no interfering peaks are observed at the retention times of the active analytes. rsc.orgthegoodscentscompany.com Peak purity analysis using a photodiode array (PDA) detector is another tool to confirm that the analyte peak is not co-eluting with other substances. oup.com For instance, in one HPLC-PDA method, the mean peak purity index value was 0.99, confirming the spectral homogeneity of the analyte peaks. oup.com The selectivity of a method is proven by its ability to separate the compounds of interest from each other and from other substances in the sample matrix. magritek.comresearchgate.net

Linearity, Range, and Calibration Curve Construction

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response over a specified range. pku.edu.cn This is established by preparing a series of standard solutions at different concentrations and constructing a calibration curve. nih.gov The linearity is evaluated by the correlation coefficient (r² or R²) of the regression line, which should ideally be close to 1.00. ijrpr.com

Various studies have established the linearity for the simultaneous determination of chlorpheniramine maleate and pseudoephedrine hydrochloride using different analytical techniques. The ranges and correlation coefficients vary depending on the method's sensitivity and the matrix being analyzed (e.g., bulk drug, pharmaceutical dosage form, or human plasma). nih.govpku.edu.cnoup.comresearchgate.net

| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |

| LC-MS/MS | Chlorpheniramine | 0.2 - 40.0 ng/mL | ≥ 0.995 | nih.gov |

| LC-MS/MS | Pseudoephedrine | 2.0 - 400.0 ng/mL | ≥ 0.995 | nih.gov |

| HPLC-PDA | Chlorpheniramine Maleate | 32 - 48 µg/mL | - | oup.com |

| HPLC-PDA | Pseudoephedrine Hydrochloride | 9.6 - 14.4 µg/mL | - | oup.com |

| RP-HPLC | Chlorpheniramine Maleate | 10 - 100 μg/mL | - | pku.edu.cn |

| RP-HPLC | Pseudoephedrine Hydrochloride | 100 - 1600 μg/mL | - | pku.edu.cn |

| Normal-Phase LC | Chlorpheniramine Maleate | 0.01 - 0.03 mg/mL | 0.994 | researchgate.net |

| Normal-Phase LC | Pseudoephedrine Hydrochloride | 0.15 - 0.45 mg/mL | 0.996 | researchgate.net |

| Nonaqueous Capillary Electrophoresis | Chlorpheniramine | - | 0.9995 | nih.gov |

| Nonaqueous Capillary Electrophoresis | Pseudoephedrine | - | 0.9993 | nih.gov |

| RP-HPLC | Chlorpheniramine Maleate | 0.0000610 - 0.000366 mg/mL | 1.00 | ijrpr.com |

| RP-HPLC | Pseudoephedrine Hydrochloride | 0.000135 - 0.010801 mg/mL | 1.00 | ijrpr.com |

Accuracy and Precision Determination (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies by spiking a placebo with known amounts of the analytes at different concentration levels. oup.commagritek.com Precision evaluates the degree of scatter between a series of measurements from the same homogeneous sample and is typically expressed as the relative standard deviation (RSD). pku.edu.cn Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), which measures variability within a single day and across different days, respectively. nih.govpku.edu.cn

Acceptance criteria for accuracy are often in the range of 98-102% recovery, while for precision, the RSD should typically be less than 2%. oup.comresearchgate.net

| Analyte | Method | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |

| Chlorpheniramine | LC-MS/MS | 95.8 - 98.8 | < 6.1 | < 2.6 | nih.gov |

| Pseudoephedrine | LC-MS/MS | 95.4 - 96.0 | < 5.7 | < 9.4 | nih.gov |

| Chlorpheniramine Maleate | HPLC-PDA | 98 - 102 | ≤ 2 | ≤ 2 | oup.com |

| Pseudoephedrine Hydrochloride | HPLC-PDA | 98 - 102 | ≤ 2 | ≤ 2 | oup.com |

| Chlorpheniramine Maleate | Normal-Phase LC | 98.1 | < 1.0 | - | researchgate.net |

| Pseudoephedrine Hydrochloride | Normal-Phase LC | 99.7 | < 1.0 | - | researchgate.net |

| Chlorpheniramine Maleate | RP-HPLC | - | < 3.2 | < 3.2 | chemicalbook.com |

| Pseudoephedrine Hydrochloride | RP-HPLC | - | < 3.2 | < 3.2 | chemicalbook.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Derivation

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. magritek.com The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govmagritek.com These values are crucial for assessing the sensitivity of an analytical method. They are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. pku.edu.cnoup.commagritek.com

| Analytical Method | Analyte | LOD | LOQ | Reference |

| LC-MS/MS | Chlorpheniramine | - | 0.2 ng/mL | nih.gov |

| LC-MS/MS | Pseudoephedrine | - | 2.0 ng/mL | nih.gov |

| HPLC-PDA | Chlorpheniramine Maleate | 0.46 µg/mL | 1.38 µg/mL | oup.com |

| HPLC-PDA | Pseudoephedrine Hydrochloride | 0.02 µg/mL | 0.05 µg/mL | oup.com |

| RP-HPLC | Chlorpheniramine Maleate | 1.444 x 10⁻² µg/mL | 4.376 x 10⁻² µg/mL | magritek.com |

| RP-HPLC | Chlorpheniramine Maleate | - | 3.363 µg/mL | pku.edu.cn |

| RP-HPLC | Pseudoephedrine Hydrochloride | - | 52.308 µg/mL | pku.edu.cn |

Robustness and Ruggedness Evaluation of Analytical Protocols

Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netijrpr.com Parameters that are often varied include the mobile phase composition (e.g., ±2% organic phase), pH (e.g., ±0.2 units), flow rate, column temperature, and detection wavelength. researchgate.netijrpr.com The method is considered robust if the system suitability parameters (e.g., peak area, retention time) remain within acceptable limits despite these changes. ijrpr.com

Ruggedness assesses the reproducibility of the method under different conditions, such as by different analysts, on different instruments, or on different days. rsc.orgresearchgate.net For example, one study demonstrated ruggedness by having two analysts analyze samples, with the resulting RSD for the assays being less than 1% for both pseudoephedrine hydrochloride and chlorpheniramine maleate, indicating the method's ruggedness. researchgate.net

System Suitability Testing in Chromatographic and Electrophoretic Methods

System Suitability Testing (SST) is an indispensable component of chromatographic and electrophoretic methods, serving to verify that the analytical system is performing adequately for the intended analysis. Before proceeding with sample analysis, SST is performed to ensure that parameters such as precision, resolution, and peak shape are within acceptable limits. For the simultaneous determination of chlorpheniramine and pseudoephedrine, SST criteria are established based on established guidelines and the specific requirements of the developed method.

Research findings from various validated HPLC methods demonstrate the typical parameters and acceptance criteria employed. These tests confirm the suitability and effectiveness of the chromatographic system. acgpubs.org Key parameters include the tailing factor, which measures peak symmetry, the number of theoretical plates, which indicates column efficiency, and resolution, which quantifies the degree of separation between adjacent peaks. acgpubs.orgresearchgate.net

In one method, the tailing factor for both pseudoephedrine and chlorpheniramine was required to be less than 2, indicating good peak symmetry, while the theoretical plates needed to be greater than 2000 to ensure column efficacy. acgpubs.org Another study reported tailing factors of 1.02 for pseudoephedrine and 1.06 for chlorpheniramine, well within the acceptable range. researchgate.net The resolution between the peaks for the two compounds and other substances in a mixture has been found to be greater than 20 in some methods, signifying excellent separation. ujpronline.comujpronline.com The relative standard deviation (RSD) for replicate injections is also a critical parameter, with acceptance limits for precision typically set at less than 2%. acgpubs.orgtrdizin.gov.tr

The following table summarizes system suitability parameters from various studies on the analysis of chlorpheniramine and pseudoephedrine.

| Parameter | Chlorpheniramine Maleate | Pseudoephedrine HCl | Acceptance Criteria | Source(s) |

| Tailing Factor (T) | 1.06 | 1.02 | < 2 | acgpubs.orgresearchgate.net |

| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 | acgpubs.orgujpronline.comujpronline.com |

| Resolution (Rs) | > 2 | > 2 | > 2 | ujpronline.comujpronline.com |

| Reproducibility (%RSD) | < 2% | < 2% | < 2% | acgpubs.orgtrdizin.gov.tr |

Adherence to International Conference on Harmonisation (ICH) Guidelines in Method Development

The development and validation of analytical methods for pharmaceutical products are governed by stringent international guidelines to ensure safety, efficacy, and quality. The International Conference on Harmonisation (ICH) provides a framework of technical requirements for the registration of pharmaceuticals for human use.

Analytical methods developed for the simultaneous determination of chlorpheniramine maleate and pseudoephedrine hydrochloride are consistently validated according to the ICH guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology". researchgate.netjocpr.com This validation process encompasses a comprehensive evaluation of several performance characteristics to demonstrate that the method is suitable for its intended purpose. jocpr.com

The validation parameters evaluated typically include:

Specificity: The ability to assess the analytes unequivocally in the presence of other components, such as impurities, degradation products, or placebo ingredients. acgpubs.orgconicet.gov.ar

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.netconicet.gov.ar

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies where known amounts of the analyte are added to a placebo. acgpubs.orgujpronline.com Acceptance criteria for recovery are commonly in the range of 98-102%. acgpubs.orgresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). ujpronline.comconicet.gov.ar The relative standard deviation (RSD) is generally required to be not more than 2%. ujpronline.com

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. ujpronline.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.comconicet.gov.ar

Furthermore, the principles of Quality by Design (QbD), as outlined in ICH guidelines Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System), are increasingly being applied to analytical method development. mdpi.comchromatographyonline.com The QbD approach involves systematically developing a method by defining the analytical target profile (ATP), identifying critical analytical attributes (CAAs), and assessing the risk of method parameters that could affect these attributes. researchgate.net This proactive approach ensures that the method is robust and well-understood, leading to more reliable analytical data throughout the product lifecycle. mdpi.comchromatographyonline.com

Solid State Pharmaceutical Science and Structural Characterization

Crystalline Polymorphism and Amorphous Forms of Chlorpheniramine (B86927) Maleate (B1232345)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. These forms share the same chemical composition but differ in their crystal lattice arrangements. Such differences can lead to variations in physical properties like melting point, solubility, and stability. carewellpharma.in Amorphous forms, lacking a long-range ordered molecular structure, typically exhibit higher solubility but lower stability compared to their crystalline counterparts.

Chlorpheniramine maleate is known to exist in different crystalline forms, which can impact the stability and bioavailability of the final drug product. google.com The existence of various crystal forms necessitates careful control over the crystallization process during manufacturing to ensure the desired polymorph is consistently produced. A novel crystalline form of chlorpheniramine maleate has been identified and is characterized by its unique X-ray powder diffraction (PXRD) pattern. google.com

The amorphous state of chlorpheniramine maleate has also been explored as a strategy to enhance its pharmaceutical properties. For instance, in the formulation of mouth dissolving films, the disappearance of crystalline peaks in XRD analysis suggested the formation of an amorphous form of the drug, which is linked to improved solubility. researchgate.net Similarly, when incorporated into microspheres with pH-dependent polymers, chlorpheniramine maleate was found to be in a stable amorphous state, as confirmed by XRD and Differential Scanning Calorimetry (DSC). brieflands.com This transformation from a crystalline to an amorphous state is a key strategy for improving the dissolution characteristics of poorly soluble drugs.

Table 1: Comparison of Crystalline and Amorphous Chlorpheniramine Maleate

| Property | Crystalline Form | Amorphous Form |

| Molecular Structure | Ordered, repeating three-dimensional lattice | Disordered, random arrangement of molecules |

| Physical Stability | Generally higher | Generally lower, can recrystallize over time |

| Solubility | Generally lower | Generally higher |

| Bioavailability | Dependent on specific polymorph's solubility | Often enhanced due to higher solubility |

| Identification | Characteristic peaks in X-ray Diffraction (XRD) | Absence of sharp peaks (halo pattern) in XRD |

Investigation of Intermolecular Interactions in Solid-State Systems (e.g., Co-formulations)

In solid-state systems, particularly in formulations containing more than one component, intermolecular interactions play a pivotal role in determining the physical and chemical properties of the mixture. These interactions can include hydrogen bonding and van der Waals forces. researchgate.net Studying these interactions is essential for developing stable and effective combination drug products.

A notable example is the investigation of the physical interaction between paracetamol (PCT) and chlorpheniramine maleate (CTM) in the solid state. researchgate.net Due to their respective molecular structures, which allow for hydrogen bonding, a physical interaction between the two APIs is possible. researchgate.net This interaction was studied using techniques such as PXRD and Fourier Transform Infrared Spectroscopy (FT-IR). The results showed shifts in the PXRD diffractogram and changes in the IR spectrum for the PCT-CTM mixture compared to the individual components, confirming a solid-state interaction. researchgate.net

Another approach involves the creation of co-amorphous systems, where two or more small molecules exist in a single amorphous phase. A study on loratadine (LRD) and chlorpheniramine maleate (CPM) explored the development of a co-amorphous LRD-CPM solid dispersion using polyvinylpyrrolidone (PVP) as a carrier. nih.gov This strategy aimed to enhance the solubility of the poorly water-soluble loratadine. While the initial co-amorphous LRD-CPM system was prone to rapid recrystallization, the addition of PVP enhanced stability through molecular mixing, even without direct drug-carrier interactions. nih.gov Such studies highlight the importance of understanding and controlling intermolecular forces to optimize the performance of combination formulations.

Table 2: Techniques for Investigating Intermolecular Interactions in Solid-State Systems

| Technique | Principle | Application to Chlorpheniramine Maleate Systems |

| Powder X-ray Diffraction (PXRD) | Measures how X-rays are scattered by a crystalline sample, revealing its unique structural fingerprint. | Observed peak shifts in the diffractogram of a Paracetamol-Chlorpheniramine Maleate mixture indicated a physical interaction. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Used to confirm the amorphous nature of Chlorpheniramine Maleate in microspheres and to study the physical properties of co-amorphous systems. brieflands.comnih.gov |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying the vibrational modes of functional groups. | Wavenumber shifts in the spectrum of a Paracetamol-Chlorpheniramine Maleate mixture suggested changes in the molecular bonding environment, indicating an interaction. researchgate.net |

Advanced X-ray Diffraction Techniques for Crystalline Structure Elucidation

X-ray diffraction (XRD) is a cornerstone analytical technique in solid-state pharmaceutical science, providing detailed information about the three-dimensional atomic structure of crystalline materials. cdnsciencepub.com When a monochromatic X-ray beam is directed at a crystalline sample, the atoms in the crystal lattice diffract the beam, creating a unique pattern of constructive interference that reveals the atomic arrangement. nih.gov

Single-crystal X-ray diffraction has been employed to determine the precise crystal structure of (+)-chlorpheniramine maleate. This analysis revealed that it crystallizes in the P2₁ space group with two formula units per unit cell. cdnsciencepub.com The study provided exact unit cell dimensions and confirmed the absolute S configuration of the molecule. cdnsciencepub.com Such detailed structural information is invaluable for understanding the drug's conformation and potential interactions at a molecular level.

Powder X-ray diffraction (PXRD) is more commonly used for routine analysis, including polymorph screening and identification. Different crystalline forms of a compound will produce distinct PXRD patterns. For example, a novel crystal form of chlorpheniramine maleate is defined by its characteristic peaks at specific 2θ angles in its PXRD pattern. google.com This technique is also instrumental in studying interactions within solid-state systems. In a study of chlorpheniramine maleate adsorbed by sodium montmorillonite, XRD was used to measure the increase in the basal spacing of the silicate layers, indicating that the drug ion had penetrated the interlayer space of the clay. nih.gov

Table 3: X-ray Diffraction Data for a Crystalline Form of Chlorpheniramine Maleate

| Characteristic Peak (2θ Angle ± 0.2°) |

| 12.4 |

| 13.1 |

| 18.8 |

| 19.3 |

| 20.2 |

| 24.9 |

| 26.5 |

| Data sourced from a patent describing a novel crystal form of chlorpheniramine maleate, measured using Cu-Kα radiation. google.com |

Pharmaceutical Co-crystallization Strategies for Enhanced Material Properties

Pharmaceutical co-crystals are multi-component crystalline solids composed of an API and a co-former, which is a pharmaceutically acceptable molecule. nih.gov The components interact via non-covalent bonds, most commonly hydrogen bonding, within the crystal lattice. researchgate.net Co-crystallization has emerged as a significant strategy in crystal engineering to modify and improve the physicochemical properties of APIs, such as solubility, stability, and dissolution rate, without altering the chemical structure of the API itself. nih.govresearchgate.net

The primary goal of forming co-crystals is to create a new solid form with superior properties. For APIs that exhibit poor solubility or stability, co-crystallization can offer a viable alternative to salt formation, particularly for non-ionizable or weakly ionizable compounds. nih.gov The selection of a suitable co-former is a critical step in co-crystal design and is often guided by principles of supramolecular chemistry, aiming to form robust intermolecular interactions like hydrogen bonds between the API and the co-former.

While specific co-crystals of chlorpheniramine maleate are not extensively detailed in the reviewed literature, the principles of co-crystallization are broadly applicable. The molecular structure of chlorpheniramine maleate contains functional groups capable of forming hydrogen bonds, making it a candidate for co-crystal formation. A strategy for enhancing its material properties could involve screening a library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) to identify partners that can form stable co-crystals. The resulting co-crystals would then be characterized to determine if they offer improvements in properties like solubility, which could lead to enhanced bioavailability. google.com The development of new crystalline forms with improved solubility and stability is a key objective in pharmaceutical science, and co-crystallization represents a powerful tool to achieve this. google.com

Chemical Stability and Degradation Product Profiling

Forced Degradation Studies and Stress Testing Protocols

Forced degradation studies for drug substances like Chlorpheniramine (B86927) Maleate (B1232345) and Pseudoephedrine HCl involve subjecting the compound to conditions more severe than standard accelerated stability testing. pharmasm.com The goal is to generate a degradation level of approximately 5-20%, which is sufficient for identifying degradation products without generating secondary, irrelevant products from over-stressing the molecule. ekb.egijrpp.com

Protocols for stress testing are designed to simulate various environmental factors that the drug product might encounter. ijrpp.com These studies are typically performed on a single batch and are a key part of the regulatory submission process. ajpsonline.compharmasm.com The common stress conditions applied include hydrolysis, oxidation, and photolysis. ijrpp.com

Hydrolysis: The susceptibility of the compound to hydrolysis is evaluated across a range of pH values. This typically involves exposing a solution of the drug substance to acidic, basic, and neutral conditions.

Acidic Hydrolysis: Commonly performed using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid. nih.gov

Basic Hydrolysis: Utilizes 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide. nih.gov

Neutral Hydrolysis: Involves refluxing the drug in water. ekb.eg If no degradation is observed at room temperature, the temperature is often elevated to 50–70°C. nih.gov

Oxidation: Oxidative stability is commonly tested using hydrogen peroxide (H₂O₂). Other oxidizing agents like metal ions or radical initiators can also be used. ijrpp.com

Photolysis: Photostability testing exposes the drug substance to light, following ICH Q1B guidelines, to determine if it is light-sensitive. ekb.eg

Thermal Degradation: The effect of temperature on the drug substance is studied by exposing the solid drug to elevated temperatures. Studies have shown that the degradation of chlorpheniramine maleate increases with temperature, with greater deterioration observed at 60°C compared to 45°C or 25°C. actapharmsci.com

The table below summarizes typical conditions used in forced degradation studies.

| Stress Condition | Reagent/Method | Typical Conditions |

| Acid Hydrolysis | 0.1 M HCl | Reflux at 60°C for 30 minutes |

| Alkaline Hydrolysis | 0.1 M NaOH | Reflux at 60°C for 30 minutes |

| Oxidative Degradation | 3-30% H₂O₂ | Kept at room temperature |

| Thermal Degradation | Dry Heat | 60°C |

| Photolytic Degradation | UV light / Sunlight | Exposure according to ICH Q1B guidelines |

This table presents a generalized summary of common stress testing protocols.

Identification and Structural Elucidation of Degradation Products

A significant degradation pathway in formulations containing chlorpheniramine maleate involves the maleate moiety itself. Research has shown that in aqueous solutions, the maleate content can gradually decrease over time, while the chlorpheniramine content remains stable. nih.gov In some cases, the maleate was observed to disappear completely, suggesting it decomposes into products not detectable by UV detectors, possibly carbon dioxide. nih.gov

Furthermore, in formulations containing both an amine-based active ingredient and chlorpheniramine maleate, a specific degradation product has been identified. Studies on formulations with phenylephrine (B352888) (a decongestant structurally similar to pseudoephedrine) and chlorpheniramine maleate discovered an adduct formed between the phenylephrine and maleic acid. acs.orgnih.gov This degradant was isolated and characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS), Nuclear Magnetic Resonance (NMR), and tandem mass spectrometry (MS/MS). ceu.es The structure was identified as a "Michael addition" product of phenylephrine and maleic acid. nih.gov Given the structural similarities, a comparable reaction between pseudoephedrine and the maleate moiety is a potential degradation pathway.

Mechanisms of Chemical Degradation Relevant to Compound Stability

The primary mechanisms of degradation for this compound combination are hydrolysis and the chemical interaction between the active components and the maleate salt former.

Hydrolysis: As with many pharmaceutical compounds containing functional groups like amides or esters, hydrolysis under acidic or basic conditions is a common degradation pathway. ekb.eg

Michael Addition: The formation of an adduct between an amine drug (like phenylephrine or pseudoephedrine) and maleic acid is a key degradation mechanism. nih.gov This occurs when the amine group of the decongestant acts as a nucleophile and attacks one of the double-bonded carbons of maleic acid.

Decomposition of Maleate: Studies have demonstrated that the maleate moiety in a chlorpheniramine maleate solution can degrade independently. nih.gov The gradual decrease and eventual disappearance of maleate from the solution suggest it may decompose into smaller, volatile molecules like carbon dioxide. nih.gov

Development of Robust Stability-Indicating Analytical Methods

To accurately quantify the active ingredients and separate them from any degradation products, a stability-indicating analytical method (SIAM) is required. ijcrt.org For the simultaneous determination of chlorpheniramine maleate and pseudoephedrine HCl, High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. acgpubs.orgbohrium.com

The development of a robust, stability-indicating HPLC method involves several key steps:

Column and Mobile Phase Selection: A reversed-phase C18 column is frequently used for separation. acgpubs.orgnih.gov The mobile phase is optimized to achieve good resolution between the parent peaks and any degradants. A typical mobile phase might consist of an acetonitrile (B52724) and buffer solution. bohrium.commdpi.com

Wavelength Detection: The UV detection wavelength is selected to ensure adequate absorbance for all compounds of interest. For instance, a wavelength of 214 nm has been used for the simultaneous detection of ibuprofen, pseudoephedrine hydrochloride, and chlorpheniramine maleate. acgpubs.org

Method Validation: The developed method must be validated according to International Council for Harmonisation (ICH) guidelines. bohrium.com This process establishes the method's linearity, range, accuracy, precision, specificity, and robustness. acgpubs.orgwisdomlib.org Specificity is proven by demonstrating that the method can effectively separate the active ingredients from degradation products generated during forced degradation studies. ijcrt.org

The table below outlines typical parameters for a validated HPLC method for this compound combination.

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Acetate Buffer (pH ~3.2) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 252 nm - 264 nm |

| Retention Time (Chlorpheniramine) | ~ 9.96 min |

| Retention Time (Pseudoephedrine) | ~ 6.22 min |

This table summarizes typical parameters from various developed HPLC methods. bohrium.comacgpubs.org Actual retention times and conditions may vary between specific methods.

The successful development and validation of such methods ensure that the stability of the drug product can be accurately monitored throughout its shelf life, guaranteeing its quality and potency. acgpubs.org

Molecular Interactions and Mechanistic Studies in Vitro

Cyclization Effects on Ligand Binding Kinetics (e.g., Histamine H1 Receptor Antagonists)

The kinetics of how a ligand binds to and dissociates from its receptor—specifically the association rate (k_on), the dissociation rate (k_off), and the resulting residence time (RT = 1/k_off)—are increasingly recognized as critical determinants of a drug's pharmacological effect. For histamine H1 receptor (H1R) antagonists like chlorpheniramine (B86927), molecular structure, particularly its degree of flexibility, plays a crucial role in these kinetic parameters. In vitro studies on structure-kinetics relationships (SKR) have shown that introducing conformational constraints through cyclization can have profound effects on binding kinetics.

Systematic in vitro investigations have demonstrated that cyclization, or the fusing of the two flexible aromatic rings into a more rigid tricyclic system, significantly enhances binding kinetics. Key findings from these studies include:

Prolonged Residence Time: Fusing the two aromatic rings into a single tricyclic head group consistently leads to a longer residence time at the H1 receptor. This effect is observed when comparing flexible diaryl antagonists to their rigid tricyclic counterparts (e.g., doxepin, desloratadine).

Slower Dissociation Rate: The increase in residence time is primarily driven by a decrease in the dissociation rate constant (k_off). The rigid structure appears to establish more stable interactions within the binding pocket, making it more difficult for the ligand to unbind. This suggests that the rigidified structure better maintains the optimal geometry for receptor interaction.

This principle is summarized in the table below, which compares the general kinetic profiles of flexible versus cyclized H1R antagonists based on structure-kinetics relationship studies.

| Ligand Structural Class | Key Feature | Effect on k_off (Dissociation Rate) | Effect on Residence Time (RT) |

| Flexible Diaryl Antagonists | Two freely rotating aromatic rings | Relatively Faster | Shorter |

| Cyclized Tricyclic Antagonists | Aromatic rings fused into a rigid system | Significantly Slower | Longer |

General trends observed in in vitro studies comparing flexible and conformationally constrained H1 receptor antagonists.

In essence, cyclization constrains the ligand's structure, reducing its conformational flexibility. This pre-organizes the molecule into a shape that is more complementary to the receptor's binding site, leading to a more stable ligand-receptor complex characterized by a slower dissociation rate and a prolonged residence time. This provides a clear mechanistic basis for how structural rigidity can be leveraged to optimize the kinetic profile of receptor antagonists.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement (conformation) of a molecule and predicting its chemical reactivity. These calculations solve the Schrödinger equation for the electronic motion, providing detailed information on molecular properties.

For pseudoephedrine, Density Functional Theory (DFT) has been extensively used to investigate its structural and electronic characteristics. A study utilizing DFT with the B3LYP/6-311+G(d,p) basis set calculated the ground state molecular energy, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO) for the molecule. nih.govnih.gov These calculations reveal how the molecule's geometry, including bond lengths and angles, influences its stability and reactivity. nih.gov For instance, the total energies of the neutral pseudoephedrine compound were calculated to be -14,155.43 eV in the gas phase and -14,150.54 eV in the presence of a water solvent, indicating the influence of the environment on its stability. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

| Parameter | Gas Phase (Neutral) | Solvent Water (Neutral) | Gas Phase (Anion) | Solvent Water (Anion) |

|---|---|---|---|---|

| E HOMO (eV) | -6.19 | -6.22 | -1.34 | -1.42 |

| E LUMO (eV) | 0.54 | 0.51 | 4.16 | 4.08 |

| Energy Gap (eV) | 6.73 | 6.73 | 5.50 | 5.50 |

Data sourced from a computational study on pseudoephedrine. nih.govresearchgate.net

The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical indicator of chemical reactivity. nih.gov Furthermore, dispersion-corrected DFT (DFT-D2*) calculations, combined with solid-state NMR data, have been employed to predict and refine the crystal structure of pseudoephedrine HCl, demonstrating the power of quantum mechanics in characterizing molecules in their solid state. rsc.orgrsc.org

Similarly, for chlorpheniramine (B86927), molecular modeling studies utilize quantum chemical calculations to find energy-minimized structures. This process is crucial for understanding its three-dimensional shape, which is a prerequisite for studying its interaction with biological receptors. academicjournals.orgresearcher.life

Molecular Docking and Dynamics Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is widely used to predict the interaction between a drug (ligand) and its biological target, typically a protein receptor.

For chlorpheniramine, molecular docking studies have been performed to elucidate its interaction with the human histamine H1 receptor. academicjournals.orgresearcher.life In one such study, a homology model of the H1 receptor was generated and then docked with chlorpheniramine using the PatchDock algorithm. academicjournals.orgresearcher.life The results provided a quantitative assessment of the binding affinity. academicjournals.orgresearcher.life

| Parameter | Value |

|---|---|

| Complementarity Score | 4846 |

| Atomic Contact Energy (ACE) | -139.35 kcal/mol |

Docking results of Chlorpheniramine with the human Histamine H1 Receptor. academicjournals.orgresearcher.life

These docking studies provide valuable insights into the binding mode and help identify key amino acid residues in the receptor that are crucial for the interaction. rsc.org

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. mdpi.com MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex, assessing its stability and the conformational changes that may occur upon binding. mdpi.com For pseudoephedrine, molecular simulations have been used to understand its behavior in different phases and states, which is foundational for predicting its dynamic interactions with a biological target. nih.govnih.govresearchgate.net

Computational Approaches in Hapten Design and Antibody Development

Haptens are small molecules that can elicit an immune response only when attached to a large carrier protein. aptamergroup.commedkoo.com The design of these haptens is a critical step in the development of antibodies for use in immunoassays or as potential therapeutics. researchgate.net Computational chemistry plays a vital role in the rational design of haptens. researchgate.net

The primary goal in hapten design is to present the small molecule to the immune system in a way that generates a highly specific antibody response. researchgate.net This involves attaching a "spacer arm" or linker to the hapten, which is then conjugated to the carrier protein. medkoo.com Computational modeling is used to determine the optimal attachment point for this linker. The key considerations are:

Maximizing Exposure: The linker should be placed at a position that leaves the most characteristic structural features of the hapten exposed to the immune system. researchgate.net

Preserving Conformation: The attachment of the linker should not significantly alter the native conformation of the hapten. researchgate.net

For molecules structurally related to pseudoephedrine, such as methamphetamine, computational approaches have been integral to hapten design. nih.gov In these studies, structural models of different hapten-linker combinations are created and analyzed to predict which designs will be most effective for generating specific monoclonal antibodies. nih.gov The amino acid sequences and structural models of the resulting antibodies can then be used to further understand the molecular basis of their affinity and specificity. nih.gov This computational pre-screening saves significant time and resources by identifying the most promising hapten candidates for chemical synthesis and subsequent immunization. researchgate.net This strategy allows for the custom design of antibodies with specific recognition properties for small molecules like chlorpheniramine and pseudoephedrine. researchgate.net

Environmental Analytical Methodologies

Development of Analytical Methods for Trace-Level Detection in Environmental Matrices

The primary analytical techniques for the detection of pharmaceuticals and personal care products (PPCPs) in environmental matrices are liquid chromatography coupled to mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). mdpi.com These methods offer high sensitivity and selectivity, which are crucial for identifying compounds at trace concentrations (ng/L to µg/L levels). mdpi.com

Sample preparation is a critical step to concentrate the analytes and remove matrix interferences before instrumental analysis. mdpi.com Solid-phase extraction (SPE) is the most commonly used technique for extracting PPCPs from environmental samples. mdpi.com

While many studies focus on the analysis of these compounds in biological fluids for clinical or pharmacokinetic purposes, the developed methodologies can be adapted for environmental monitoring. For instance, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of chlorpheniramine (B86927) and pseudoephedrine in human plasma. nih.gov This method utilized liquid-liquid extraction for sample preparation and achieved a lower limit of quantitation of 0.2 ng/mL for chlorpheniramine and 2.0 ng/mL for pseudoephedrine. nih.gov Such methods demonstrate the potential for achieving low detection limits necessary for environmental analysis.

Another approach involved the development of a magnetic dispersive solid-phase extraction (MDSPE) method using a graphene oxide/Fe3O4@polythionine nanocomposite for the trace determination of chlorpheniramine in human plasma, followed by high-performance liquid chromatography-ultraviolet detection (HPLC-UV). rsc.orgrsc.org This method achieved a limit of detection of 0.4 ng/mL and a limit of quantification of 2.0 ng/mL. rsc.orgrsc.org

The table below summarizes key aspects of analytical methods developed for the detection of chlorpheniramine and pseudoephedrine, which are relevant to environmental analysis.

| Analytical Technique | Sample Preparation | Target Analyte(s) | Lower Limit of Quantitation (LLOQ) | Reference |

| LC-MS/MS | Liquid-Liquid Extraction | Chlorpheniramine | 0.2 ng/mL | nih.gov |

| LC-MS/MS | Liquid-Liquid Extraction | Pseudoephedrine | 2.0 ng/mL | nih.gov |

| HPLC-UV | Magnetic Dispersive Solid-Phase Extraction | Chlorpheniramine | 2.0 ng/mL | rsc.orgrsc.org |

Academic Studies on Environmental Degradation Pathways of the Compounds

Understanding the environmental fate of chlorpheniramine and pseudoephedrine is essential for assessing their potential ecological impact. Academic research has focused on their degradation through various biotic and abiotic processes.

Chlorpheniramine:

The degradation of chlorpheniramine in aqueous media has been investigated using advanced oxidation processes (AOPs). One study explored the photodegradation of chlorpheniramine using a novel iron-incorporated carbon material as a photocatalyst with solar radiation. rsc.orgrsc.org The study found that the heterogeneous photo-Fenton like (HPFL) process was highly effective for the degradation of chlorpheniramine. rsc.orgrsc.orgresearchgate.net The degradation kinetics were significantly faster in the presence of the photocatalyst compared to photolysis alone. rsc.orgrsc.org The by-products of this degradation process were found to have low toxicity. rsc.orgrsc.orgresearchgate.net

Another study highlighted that the presence of other compounds, such as ephedrine (B3423809) hydrochloride, could slightly increase the deterioration rate of chlorpheniramine maleate (B1232345) under certain temperature conditions. actapharmsci.com

Pseudoephedrine:

Pseudoephedrine's release into the environment can occur through various waste streams due to its production and use as a decongestant. nih.gov In the atmosphere, it is expected to have a half-life of about 4 hours due to its reaction with photochemically-produced hydroxyl radicals. nih.gov

Studies on the fate of pseudoephedrine in soil have shown that it is more susceptible to migration to the surrounding environment, including groundwater, compared to other related compounds. aic.gov.au However, it is considered less persistent in soil compared to substances like methamphetamine. aic.gov.au

A study examining the degradation of four isomers of ephedrine (including 1S,2S-(+)-pseudoephedrine) in river-simulating microcosms found that significant degradation only occurred under biotic conditions. nih.gov This suggests that microbial activity plays a crucial role in the natural attenuation of pseudoephedrine in aquatic environments. The study also noted that two isomers, 1R,2S-(-)-ephedrine and 1S,2S-(+)-pseudoephedrine, degraded significantly over a fourteen-day period, while other isomers were more persistent. nih.gov

The table below presents a summary of research findings on the environmental degradation of chlorpheniramine and pseudoephedrine.

| Compound | Degradation Process | Key Findings | Reference |

| Chlorpheniramine | Heterogeneous Photo-Fenton Like (HPFL) | Effective degradation in aqueous media with low toxicity by-products. | rsc.orgrsc.orgresearchgate.net |

| Pseudoephedrine | Atmospheric Photochemical Reaction | Estimated atmospheric half-life of approximately 4 hours. | nih.gov |

| Pseudoephedrine | Biotic Degradation in River Water | Significant degradation observed under biotic conditions, with some isomers being more persistent than others. | nih.gov |

| Pseudoephedrine | Soil Fate | Susceptible to migration in soil and less persistent than some other related illicit drug compounds. | aic.gov.au |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Chlorpheniramine Maleate and Pseudoephedrine HCl in combined formulations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used due to its specificity and accuracy. Key validation parameters include linearity (R² ≥ 0.99), precision (RSD < 2%), and recovery (95–105%). For suspensions, sample pretreatment (e.g., sonication, filtration) is critical to ensure homogeneity. UV-Vis spectroscopy can serve as a supplementary method but requires baseline separation of absorbance peaks for each compound. Always cross-validate results with mass spectrometry (LC-MS) for confirmation .

Q. What pharmacokinetic interactions should be considered when co-administering Chlorpheniramine Maleate with Pseudoephedrine HCl?

- Methodological Answer : Assess CYP450 enzyme interactions, particularly CYP2D6 inhibition by chlorpheniramine, which may alter pseudoephedrine metabolism. In vitro assays (e.g., human liver microsomes) should precede in vivo studies. Population pharmacokinetic models must account for genetic polymorphisms (e.g., CYP2D6 poor metabolizers) and physiological variables (e.g., renal/hepatic function). Use compartmental modeling to estimate clearance rates and potential accumulation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability studies of Chlorpheniramine-Pseudoephedrine combinations across different populations?

- Methodological Answer : Discrepancies often stem from variability in study design, such as:

- Sampling protocols : Inconsistent time points for plasma sampling (e.g., missing peak concentration windows).

- Demographic factors : Age, BMI, and metabolic enzyme activity differences.

- Analytical sensitivity : Ensure methods detect low metabolite concentrations (e.g., pseudoephedrine’s active enantiomers).

Use meta-regression to isolate confounding variables and apply Bayesian statistical models to account for inter-study heterogeneity .